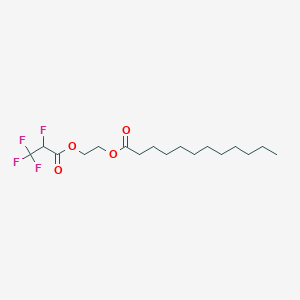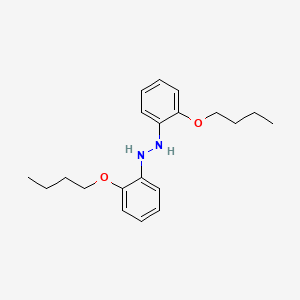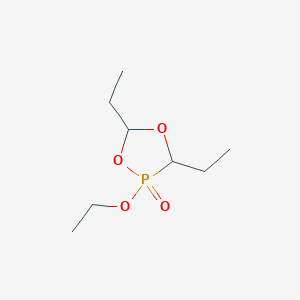
Dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester is a specialized organic compound with a unique structure that combines a dodecanoic acid backbone with a tetrafluoro-1-oxopropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester typically involves the esterification of dodecanoic acid with 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester can undergo several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding dodecanoic acid and 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The fluorine atoms in the tetrafluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Dodecanoic acid and 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethanol.
Reduction: Dodecanoic acid and 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties and its effects on biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as hydrophobicity and chemical resistance.
Mecanismo De Acción
The mechanism of action of dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester involves its interaction with biological membranes and enzymes. The fluorinated group can enhance the compound’s ability to penetrate cell membranes, while the ester bond can be hydrolyzed by esterases, releasing the active components. The molecular targets and pathways involved in its action are still under investigation, but its unique structure suggests potential interactions with lipid bilayers and membrane proteins.
Comparación Con Compuestos Similares
Similar Compounds
Dodecanoic acid, ethyl ester: Similar ester structure but lacks the fluorinated group.
Dodecanoic acid, 1,2,3-propanetriyl ester: A triester with different functional properties.
Dodecanoic acid, 2,3-dihydroxypropyl ester: Contains hydroxyl groups instead of the fluorinated group.
Uniqueness
Dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester is unique due to the presence of the tetrafluoro-1-oxopropoxy group, which imparts distinct chemical and physical properties. This fluorinated group enhances the compound’s stability, hydrophobicity, and potential biological activity, making it a valuable compound for various applications.
Propiedades
| 113435-70-4 | |
Fórmula molecular |
C17H28F4O4 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
2-(2,3,3,3-tetrafluoropropanoyloxy)ethyl dodecanoate |
InChI |
InChI=1S/C17H28F4O4/c1-2-3-4-5-6-7-8-9-10-11-14(22)24-12-13-25-16(23)15(18)17(19,20)21/h15H,2-13H2,1H3 |
Clave InChI |
HUPQWUBQMLAQGU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCCOC(=O)C(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene](/img/structure/B14318276.png)
methanone](/img/structure/B14318293.png)

![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/no-structure.png)

![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)


![9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL](/img/structure/B14318336.png)

